molecular formula C18H16ClN7O2 B6422598 ethyl 5-amino-1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate CAS No. 1134490-07-5

ethyl 5-amino-1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate

Cat. No. B6422598
CAS RN: 1134490-07-5
M. Wt: 397.8 g/mol
InChI Key: SNTXTYSDHARQSU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C12H12ClN3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The compound is part of a class of chemicals known as enaminones, which can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . It can also be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .


Physical And Chemical Properties Analysis

The compound has a linear formula of C12H12ClN3O2 and a molecular weight of 265.701 . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

ethyl 5-amino-1-[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN7O2/c1-2-28-18(27)13-7-24-26(15(13)20)17-14-8-23-25(16(14)21-10-22-17)9-11-3-5-12(19)6-4-11/h3-8,10H,2,9,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXTYSDHARQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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